N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Description
Properties
Molecular Formula |
C12H13N3OS |
|---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C12H13N3OS/c1-2-11-14-15-12(17-11)13-10(16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16) |
InChI Key |
PGVVRAWSXCVVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl Thiosemicarbazide
Ethyl thiosemicarbazide undergoes cyclization with carbon disulfide (CS₂) under acidic conditions to form the thiadiazole ring. The reaction proceeds via nucleophilic attack of the thiol group on CS₂, followed by intramolecular cyclization and elimination of hydrogen sulfide (H₂S).
Procedure :
-
Reagents : Ethyl thiosemicarbazide (1.0 eq), CS₂ (1.2 eq), HCl (catalytic).
-
Conditions : Reflux in ethanol at 80°C for 6–8 hours.
Characterization :
Alkylation of 5-Amino-1,3,4-Thiadiazole-2-Thiol
An alternative route involves alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with ethylating agents like iodoethane:
Procedure :
-
Reagents : 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 eq), iodoethane (1.5 eq), K₂CO₃ (2.0 eq).
-
Conditions : Stir in DMF at 60°C for 12 hours.
Limitations : Competing sulfhydryl oxidation necessitates inert atmospheres.
Amidation with Phenylacetic Acid
The final step couples 5-ethyl-1,3,4-thiadiazol-2-amine with phenylacetic acid via amide bond formation. Two activation strategies are prevalent:
Carbodiimide-Mediated Coupling
Using ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile:
Procedure :
-
Reagents : 5-Ethyl-1,3,4-thiadiazol-2-amine (1.0 eq), phenylacetic acid (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq).
-
Conditions : Room temperature, 24 hours.
-
Workup : Extract with ethyl acetate, wash with NaHCO₃ and brine, purify via column chromatography (EtOAc/petroleum ether).
Optimization :
Acyl Chloride Method
Phenylacetyl chloride reacts directly with the amine under basic conditions:
Procedure :
-
Reagents : 5-Ethyl-1,3,4-thiadiazol-2-amine (1.0 eq), phenylacetyl chloride (1.2 eq), triethylamine (2.0 eq).
-
Conditions : Stir in dichloromethane at 0°C → RT for 6 hours.
Advantages : Faster reaction (6 hours vs. 24 hours) but requires rigorous moisture control.
Alternative Synthetic Routes
One-Pot Thiadiazole Formation and Amidation
A sequential approach combines thiadiazole synthesis and amidation without isolating intermediates:
Procedure :
-
Cyclize ethyl thiosemicarbazide with CS₂.
-
Add phenylacetic acid, EDC, and HOBt directly to the reaction mixture.
Drawbacks : Lower yield due to side reactions.
Solid-Phase Synthesis
Immobilized 5-ethyl-1,3,4-thiadiazol-2-amine on Wang resin enables iterative amidation:
Comparative Analysis of Methods
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Amidation Reactions
The synthesis of this compound involves amide bond formation between 5-amino-1,3,4-thiadiazole-2-thiol derivatives and phenylacetic acid. A representative method from analogous studies ( ) includes:
Reaction Conditions
| Reagent/Condition | Role | Outcome |
|---|---|---|
| EDC (Ethylcarbodiimide) | Carboxyl activator | Activates phenylacetic acid for coupling |
| HOBt (Hydroxybenzotriazole) | Coupling agent | Reduces side reactions |
| Acetonitrile | Solvent | Facilitates room-temperature reaction |
| TLC monitoring | Reaction progress assessment | Ensures completion |
Procedure :
-
5-Amino-1,3,4-thiadiazole-2-thiol reacts with phenylacetic acid in acetonitrile.
-
EDC and HOBt mediate amide bond formation at room temperature.
-
Purification via ethyl acetate/water extraction and column chromatography yields the product.
Thiol-Disulfide Exchange
The thiol (-SH) group on the thiadiazole ring can undergo oxidation or nucleophilic substitution. For example:
Hypothetical Reaction :
(R = alkyl/aryl; X = leaving group)
Key Factors :
-
pH : Reactions favor basic conditions to generate thiolate ions.
-
Electrophiles : Alkyl halides or aryl boronic acids may participate.
Cycloaddition Reactions
The thiadiazole ring’s electron-deficient nature allows participation in [3+2] cycloadditions with dipolarophiles like nitrile oxides, though direct evidence for this compound is limited.
Theoretical Pathway :
Metal Complexation
The thiol group can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. Studies on similar thiadiazoles () suggest potential applications in catalysis or bioinorganic chemistry.
Example :
Hydrolysis of the Amide Bond
Under strong acidic or basic conditions, the acetamide group may hydrolyze to form carboxylic acid and amine derivatives.
Conditions :
-
Acidic : HCl (6M), reflux → Phenylacetic acid + 5-ethyl-1,3,4-thiadiazol-2-amine.
-
Basic : NaOH (10%), 80°C → Phenylacetate salt + free amine.
Derivatization at the Phenyl Ring
The phenyl group can undergo electrophilic substitution (e.g., nitration, halogenation) to generate analogs. For instance:
Nitration :
Meta-directing effects are expected due to the electron-withdrawing acetamide group.
Biological Reactivity
While not strictly a chemical reaction, the compound’s interaction with biological thiols (e.g., glutathione) via disulfide bond formation has been hypothesized in anticancer studies ( ).
Challenges and Research Gaps
-
Direct experimental data on this specific compound’s reactions are sparse; most insights derive from structural analogs.
-
Stability under oxidative or photolytic conditions remains unstudied.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer properties of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and its derivatives. For instance:
- Cytotoxicity Assays : Various derivatives have been tested against human cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) using MTT assays. Results indicated that some derivatives exhibited significant cytotoxic activity, comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism of action for these compounds often involves interaction with cellular pathways that regulate apoptosis and cell proliferation. For example, certain derivatives have been shown to inhibit tubulin polymerization, which is critical in cancer cell division .
Other Biological Activities
In addition to anticancer effects, compounds related to this compound have been explored for:
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to evaluate their efficacy against various bacterial strains .
- Inhibition of Enzymatic Activity : Research has indicated that certain thiadiazole derivatives can inhibit specific enzymes linked to disease processes, which may provide additional therapeutic avenues .
Case Study 1: Anticancer Activity Assessment
A study synthesized a series of N-(5-substituted 1,3,4-thiadiazol-2-yl)-2-phenylacetamides and evaluated their cytotoxicity against multiple cancer cell lines. The results showed that compounds with ortho-substituents exhibited enhanced activity due to increased binding affinity to target proteins involved in cell cycle regulation.
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| 3d | PC3 | 1.16 |
| 3h | HT29 | 0.85 |
| 3j | SKNMC | 0.92 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of synthesized thiadiazole derivatives. The compounds were tested against various pathogens using standard protocols.
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 23 | Staphylococcus aureus | 15 |
| 23 | Escherichia coli | 12 |
| 23 | Pseudomonas aeruginosa | 10 |
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
The thiadiazole ring in the compound acts as a hydrogen bond donor and acceptor, facilitating its interaction with biological macromolecules. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives
Key Differences :
- Substituent : A mercapto (-SH) group replaces the ethyl group at position 3.
- Synthesis : Prepared via amidation using EDC/HOBt in acetonitrile .
The lack of superior cytotoxicity highlights the critical role of substituent selection in anticancer activity.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 4y)
Key Differences :
- Structure: Incorporates a secondary thiadiazole ring linked via a thioacetamide bridge and a p-tolylamino group.
- Activity :
Implications: The thioacetamide bridge and p-tolylamino group enhance interaction with cellular targets, likely improving potency.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide
Key Differences :
- Substituent : A propyl pentane amide replaces the phenylacetamide group.
- Activity : Demonstrates anti-epileptic efficacy by inhibiting isoniazid-induced seizures .
- Limitations : Poor water solubility complicates formulation for injectable use .
Implications :
The propyl pentane moiety shifts the therapeutic application from anticancer to neurological, illustrating how side-chain modifications diversify biological roles.
2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Key Differences :
- Substituents: A 4-ethylphenoxy group replaces the phenylacetamide, with a methyl group at position 5.
- Properties: Increased lipophilicity (LogP ≈ 3.09) due to ethylphenoxy and methyl groups .
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
Key Differences :
- Structure : Features a sulfamoyl group on the phenyl ring.
- Properties :
Implications :
The sulfamoyl group may enhance solubility and target sulfonamide-sensitive enzymes, such as carbonic anhydrases or dihydropteroate synthase in bacteria.
Comparative Data Table
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The compound's structure includes a thiadiazole ring, which is known to enhance binding affinity to enzymes and receptors. This interaction can result in the inhibition of enzyme activity or modulation of signal transduction pathways, making it a candidate for therapeutic applications in various diseases.
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that this compound and its analogs can induce apoptosis in cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma) through the caspase pathway .
Case Studies
- In Vitro Studies : In a study evaluating the cytotoxic effects of various thiadiazole derivatives against cancer cell lines using MTT assays, this compound demonstrated promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications on the phenyl ring significantly influence the compound's potency. For example, substituents such as ortho-chlorine and meta-methoxy groups were associated with enhanced cytotoxic activity against neuroblastoma cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Thiadiazole derivatives have been reported to possess activity against various bacterial and fungal strains. For example, compounds similar to this compound have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values indicating significant potency .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What synthetic methodologies are commonly employed to synthesize N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and its derivatives?
The compound is typically synthesized via 1,3-dipolar cycloaddition between azides and alkynes under copper catalysis (e.g., Cu(OAc)₂ in tert-BuOH/H₂O) . Alternatively, amidation reactions using coupling agents like EDC/HOBt in acetonitrile at room temperature are employed to introduce phenylacetamide groups . Optimization of reaction conditions (e.g., solvent ratios, catalyst loading) is critical for yield improvement.
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
Structural elucidation relies on:
- IR spectroscopy to confirm functional groups (e.g., –NH at ~3262 cm⁻¹, C=O at ~1671 cm⁻¹) .
- ¹H/¹³C NMR for verifying substituent positions (e.g., aromatic protons at δ 7.2–8.6 ppm, triazole protons at δ 5.3–5.5 ppm) .
- Mass spectrometry (HRMS) to validate molecular ions (e.g., [M+H]+ calculated for derivatives) .
- Elemental analysis to confirm purity .
Q. What in vitro biological models have been used to evaluate its anticancer activity?
Cytotoxicity is commonly assessed against MCF-7 (breast cancer) and A549 (lung cancer) cell lines using the MTT assay . Selectivity is determined by comparing IC₅₀ values with non-cancerous lines like NIH3T3 (mouse fibroblasts) . Compound 4y, a derivative, showed IC₅₀ values of 0.034–0.084 mmol·L⁻¹ against cancer cells, outperforming cisplatin in some cases .
Advanced Research Questions
Q. How can researchers design experiments to evaluate selectivity between cancerous and non-cancerous cell lines?
- Step 1: Screen the compound against cancer (e.g., MCF-7) and non-cancer (e.g., NIH3T3) lines under identical conditions .
- Step 2: Calculate selectivity indices (SI) using IC₅₀ ratios (SI = IC₅₀ non-cancerous / IC₅₀ cancerous).
- Step 3: Validate mechanisms via apoptosis assays (e.g., Annexin V staining) or cell-cycle analysis to confirm selective toxicity .
Q. How to address contradictions in cytotoxicity data across studies?
Discrepancies may arise from:
- Cell line heterogeneity (e.g., genetic drift in MCF-7 subclones).
- Assay variability (e.g., MTT vs. resazurin-based assays).
- Compound purity (e.g., recrystallization solvents affecting bioactivity) . Mitigation includes standardizing protocols and cross-validating results with orthogonal assays (e.g., clonogenic survival).
Q. What strategies improve aqueous solubility for pharmacological testing?
- Nanocapsule formulation : Encapsulation with β-cyclodextrin enhances solubility while preserving activity .
- Salt formation : Introduce ionizable groups (e.g., sulfonamide derivatives) .
- Co-solvent systems : Use PEG or DMSO-water mixtures for in vitro assays .
Q. How to explore structure-activity relationships (SAR) to enhance anticancer potency?
- Modify substituents : Introduce electron-withdrawing groups (e.g., –NO₂, –F) on the phenyl ring to improve cytotoxicity, as seen in derivatives with ortho-Cl (IC₅₀ = 4.5 µM) .
- Thiadiazole optimization : Replace ethyl with bulkier alkyl groups to enhance membrane permeability .
- Dimerization : Bis-thiadiazole derivatives (e.g., BPTES) show improved potency via dual-targeting mechanisms .
Q. What challenges arise when translating in vitro activity to in vivo models?
- Pharmacokinetics : Poor oral bioavailability due to low solubility .
- Metabolic stability : Hepatic clearance of acetamide groups may reduce efficacy.
- Toxicity : Off-target effects in organs (e.g., liver/kidney) require thorough ADMET profiling . Solutions include prodrug design or nanoparticle delivery systems .
Data Contradiction Analysis Example
Issue : Variability in IC₅₀ values for similar derivatives across studies .
Hypothesis : Differences in substituent positioning (e.g., meta-NO₂ vs. para-CH₃) alter binding affinity to molecular targets.
Resolution : Perform molecular docking studies to compare interactions with key targets (e.g., aromatase for MCF-7) and validate via enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
